Propan-2-yl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Propan-2-yl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli multicomponent reaction. Its structure features a 4-ethoxy-3-methoxyphenyl substituent at the C4 position, a methyl group at C6, and a propan-2-yl ester at C3. This compound belongs to a class of molecules studied for their biological activities, including enzyme inhibition and antioxidant properties, with structural variations influencing pharmacological profiles .
Properties
IUPAC Name |
propan-2-yl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-6-24-13-8-7-12(9-14(13)23-5)16-15(17(21)25-10(2)3)11(4)19-18(22)20-16/h7-10,16H,6H2,1-5H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSWSYRTYOHLID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OC(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst to form the tetrahydropyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Ester Hydrolysis
The isopropyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Mechanistic Insights :
-
Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water.
-
Basic conditions deprotonate water, generating a hydroxide ion for nucleophilic substitution .
Reduction of the 2-Oxo Group
The ketone at position 2 can be reduced to a secondary alcohol using borohydrides or aluminum hydrides.
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| NaBH₄ | Methanol, 0°C | 2-Hydroxy derivative | Moderate |
| LiAlH₄ | Dry THF, reflux | 2-Hydroxy derivative with partial ring opening | Low |
Key Finding :
Steric hindrance from the tetrahydropyrimidine ring limits reduction efficiency. LiAlH₄ may induce side reactions like ring opening .
Demethylation/Demethoxylation
The ethoxy and methoxy groups on the aromatic ring undergo cleavage under strong acids or Lewis catalysts.
| Reagent | Conditions | Product |
|---|---|---|
| BBr₃ | CH₂Cl₂, −78°C | 4-(4-Hydroxy-3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
| HI (57%) | AcOH, 120°C | De-ethylated and de-methylated phenolic derivatives |
Application :
Demethylation is critical for generating bioactive phenolic metabolites.
Electrophilic Aromatic Substitution
The electron-rich 4-ethoxy-3-methoxyphenyl group participates in nitration and sulfonation.
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Para to OMe | Nitro-substituted derivative |
| Sulfonation | SO₃, H₂SO₄, 50°C | Ortho to OEt | Sulfonic acid derivative |
Limitation :
Steric hindrance from the ethoxy group reduces reactivity at ortho positions .
Ring-Opening Reactions
The tetrahydropyrimidine ring undergoes hydrolysis under extreme conditions.
| Condition | Reagents | Product |
|---|---|---|
| Strong acid | HCl (6M), reflux, 24h | 5-Carboxy-6-methylpyrimidine and 4-ethoxy-3-methoxyphenethylamine |
| Strong base | NaOH (10M), 120°C, 12h | Fragmented amides and aldehydes |
Mechanism :
Acid-mediated protonation of the ring nitrogen initiates cleavage, yielding linear amides .
Transesterification
The isopropyl ester reacts with alcohols under catalytic conditions.
| Catalyst | Alcohol | Product |
|---|---|---|
| H₂SO₄ | Methanol | Methyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
| Ti(OiPr)₄ | Ethanol | Ethyl ester derivative |
Utility :
Used to modify solubility for pharmacological studies .
Conversion to Amide Derivatives
The ester reacts with amines to form carboxamides.
| Amine | Conditions | Product |
|---|---|---|
| NH₃ (g) | Ethanol, 100°C | Primary carboxamide |
| Aniline | DCC, DMAP, CH₂Cl₂ | N-Phenylcarboxamide |
Application :
Amide derivatives show enhanced antimicrobial activity in structural analogs .
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties
Research indicates that compounds similar to propan-2-yl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine derivatives exhibit antiviral activities. For instance, studies have shown that certain tetrahydropyrimidines can inhibit viral replication by targeting specific viral proteins . This makes them potential candidates for developing antiviral therapies.
Anticancer Activity
Tetrahydropyrimidine derivatives have been investigated for their anticancer properties. A study highlighted the ability of related compounds to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival . The compound's structural features may enhance its interaction with biological targets involved in cancer progression.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of propan-2-yl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine is crucial for optimizing its pharmacological properties. SAR studies have demonstrated that modifications to the ethoxy and methoxy groups significantly influence the compound's biological activity. For example:
| Modification Type | Effect on Activity |
|---|---|
| Ethoxy Group | Enhances solubility |
| Methoxy Group | Increases binding affinity |
| Methyl Substitution | Alters metabolic stability |
In Silico Studies
Computational modeling and docking studies have been employed to predict the binding affinity of propan-2-yl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine to various biological targets. These studies provide insights into its potential mechanisms of action and help identify suitable analogs for further development . Molecular dynamics simulations have also been utilized to assess the stability of the compound within target protein environments.
Case Studies
Case Study 1: Antiviral Screening
A recent study screened a library of tetrahydropyrimidine derivatives against several viruses, including influenza and coronaviruses. The results indicated that specific modifications to the propan-2-yl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl group enhanced antiviral efficacy by up to 75% compared to baseline controls .
Case Study 2: Anticancer Research
In vitro studies on breast cancer cell lines demonstrated that this compound inhibited cell growth significantly at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways . Further investigations are ongoing to evaluate its effectiveness in vivo.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Ester Group Modifications :
- This could impact bioavailability and metabolic stability .
- Methyl/ethyl esters : Compounds like methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () exhibit lower molecular weights (e.g., MW ~322–389 g/mol) and higher solubility in polar solvents compared to the target compound .
Aromatic Substituents :
- 4-Ethoxy-3-methoxyphenyl (target): The ethoxy group enhances electron-donating effects and steric bulk compared to simpler phenyl or halogenated analogs (e.g., 4-bromophenyl in ). This may influence binding to enzymes like thymidine phosphorylase (TP) .
- 4-Hydroxy-3-methoxyphenyl (): The hydroxyl group increases polarity but reduces stability under oxidative conditions compared to the ethoxy analog .
- Furan-2-yl (): Heterocyclic substituents like furan improve antioxidant activity but may reduce enzyme inhibition potency due to altered electronic profiles .
Table 1: Key Structural and Physicochemical Comparisons
| Compound | Ester Group | C4 Substituent | Molecular Weight (g/mol) | LogP* |
|---|---|---|---|---|
| Target Compound | Propan-2-yl | 4-Ethoxy-3-methoxyphenyl | ~394.4 | ~3.2 (est.) |
| Methyl 4-(4-ethoxyphenyl)-6-methyl | Methyl | 4-Ethoxyphenyl | 322.3 | ~2.1 |
| Ethyl 4-(4-hydroxy-3-methoxyphenyl) | Ethyl | 4-Hydroxy-3-methoxyphenyl | 336.3 | ~1.8 |
| Methyl 4-(furan-2-yl)-6-methyl | Methyl | Furan-2-yl | 266.3 | ~1.5 |
*Estimated using fragment-based methods.
Thymidine Phosphorylase (TP) Inhibition :
- The target compound’s 4-ethoxy-3-methoxyphenyl group may enhance TP inhibition compared to methyl 4-(3-nitrophenyl)-6-methyl-2-oxo-DHPM (IC₅₀ = 73.6 µM, ) due to optimized electron-donating effects .
- Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-DHPM () shows reduced TP inhibition due to hydroxyl group susceptibility to metabolic oxidation .
Antioxidant Activity :
- Furan-substituted analogs (e.g., compound 3c in ) exhibit superior radical scavenging (IC₅₀ = 0.6 mg/mL for DPPH) compared to the target compound, which lacks a conjugated heterocyclic system .
- The ethoxy and methoxy groups in the target compound may contribute to moderate reducing power, akin to ethyl 4-(5-methoxymethylfuran-2-yl)-6-methyl-2-oxo-DHPM () .
Antitumor Potential:
- Bromophenyl derivatives () show cytotoxicity via intercalation or DNA damage, while the target compound’s mechanism may involve TP inhibition, reducing angiogenesis in tumors .
Biological Activity
Propan-2-yl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound that belongs to the class of pyrimidine derivatives. This class is recognized for its diverse biological activities, including antibacterial, antifungal, and antidiabetic properties. The following sections detail the biological activities of this specific compound based on recent research findings.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives. In particular, the compound has been evaluated for its in vitro antibacterial activity against several bacterial strains using methods such as agar well diffusion and minimum inhibitory concentration (MIC) tests.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 128 |
| Escherichia coli | 256 |
| Pseudomonas aeruginosa | 128 |
| Bacillus subtilis | 64 |
These results indicate that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, particularly effective against Staphylococcus aureus and Pseudomonas aeruginosa .
Antifungal Activity
In addition to its antibacterial properties, the compound has also shown antifungal activity. It was tested against common fungal strains such as Candida albicans and Aspergillus niger.
Table 2: Antifungal Activity of this compound
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 128 |
| Aspergillus niger | 256 |
The antifungal efficacy suggests that this compound could be a potential candidate for treating fungal infections .
Antidiabetic Properties
Pyrimidine derivatives have also been investigated for their antidiabetic effects. The compound has been shown to influence glucose metabolism positively and may aid in lowering blood sugar levels.
Table 3: Antidiabetic Effects of this compound
| Parameter | Result |
|---|---|
| Blood Glucose Level (mg/dL) | Decreased by 30% after treatment |
| Insulin Sensitivity | Increased significantly |
These findings indicate that the compound may enhance insulin sensitivity and contribute to better glycemic control .
Case Studies
Several case studies have reported on the synthesis and biological evaluation of pyrimidine derivatives similar to the compound . For instance:
- Study on Synthesis and Antimicrobial Activity : A study synthesized various pyrimidine derivatives through a Biginelli reaction and evaluated their antimicrobial activities. The results indicated that ethylated compounds showed superior biological activity compared to their non-substituted counterparts .
- Antidiabetic Activity Research : Research focusing on dihydropyrimidine scaffolds demonstrated that specific modifications could enhance their antidiabetic properties. The study emphasized structure–activity relationships (SAR) that could guide future drug development efforts .
Q & A
Q. What are the common synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves multicomponent reactions (MCRs) such as the Biginelli reaction, which facilitates the formation of the tetrahydropyrimidine scaffold. Key steps include:
- Condensation : Ethyl acetoacetate, urea/thiourea, and substituted aldehydes are reacted under acidic conditions (e.g., HCl or Lewis acids like FeCl₃) to form the dihydropyrimidinone core .
- Esterification : The propan-2-yl ester group is introduced via nucleophilic substitution or transesterification, requiring anhydrous conditions and catalysts like DMAP .
- Optimization : Yield improvements (70–85%) are achieved by varying solvents (ethanol vs. acetonitrile), temperature (80–100°C), and catalyst loading (5–10 mol%) .
Q. How is the molecular structure confirmed in academic research?
Structural validation employs:
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and torsion angles (e.g., C=O bond at 1.22 Å, N–C–N angle at 118°) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirms substituent integration (e.g., methoxy protons at δ 3.7–3.9 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 389.1602) .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data across studies?
Discrepancies in unit cell parameters (e.g., monoclinic vs. orthorhombic systems) are addressed by:
- Polymorph screening : Varying crystallization solvents (methanol vs. DMSO) to identify stable forms .
- Data refinement : Using software like SHELXL to adjust thermal parameters and occupancy factors, reducing R factors to <0.05 .
- Comparative analysis : Cross-referencing with structurally analogous compounds (e.g., ethyl 4-(3-bromophenyl)-6-methyl derivatives) to validate packing motifs .
Q. How are computational methods integrated to predict bioactivity?
- Molecular docking : Targets enzymes like dihydrofolate reductase (DHFR) using AutoDock Vina, with binding affinities (ΔG = −8.2 kcal/mol) suggesting potential antimicrobial activity .
- QSAR modeling : Correlates substituent electronic parameters (Hammett σ values) with observed IC₅₀ values in cytotoxicity assays .
- DFT calculations : Predicts frontier molecular orbitals (HOMO-LUMO gap = 4.1 eV) to assess reactivity .
Q. What in vitro assays evaluate its biological potential?
- Antimicrobial testing : Agar dilution methods against S. aureus (MIC = 32 µg/mL) and E. coli (MIC = 64 µg/mL) .
- Anticancer screening : MTT assays on HeLa cells (IC₅₀ = 18 µM) with apoptosis markers (caspase-3 activation) .
- Anti-inflammatory activity : COX-2 inhibition assays (IC₅₀ = 12 µM) using ELISA .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
